Naphthonone
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Overview
Description
naphthalene , is the simplest polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C10H8 . Naphthalene is formed by fusing two benzene rings, sharing two adjacent carbon atoms. It is widely used as a raw material for the production of dyes, resins, solvents, and insecticides .
Preparation Methods
a. Synthetic Routes: Naphthalene can be synthesized through several methods:
Dehydrogenation of Decalin: Decalin, a bicyclic compound, undergoes dehydrogenation to yield naphthalene.
Alkylation of Benzene: Benzene reacts with ethylene to form ethylbenzene, which can then be dehydrogenated to produce naphthalene.
Friedel-Crafts Acylation: Acylation of benzene with acetyl chloride or acetic anhydride followed by cyclization leads to naphthalene formation.
b. Industrial Production: Naphthalene is obtained from coal tar or petroleum refining processes.
Chemical Reactions Analysis
Naphthalene exhibits various reactions:
Aromatic Electrophilic Substitution: Similar to benzene, naphthalene readily undergoes electrophilic substitution reactions (e.g., halogenation, sulfonation, nitration).
Oxidation and Reduction: Naphthalene can be oxidized to form phthalic anhydride. Reduction yields tetralin.
Sulfonation: Sulfonation occurs primarily at the α-position (C1) to form α-naphthalenesulfonic acid, which can further transform into β-naphthalenesulfonic acid.
Halogenation: Halogenation reactions occur at the α-position as well.
Scientific Research Applications
Naphthalene finds applications in:
Polymer Chemistry: Polymers containing naphthalene rings exhibit low hygroscopicity, excellent thermal stability, and good dielectric properties.
Dyes and Pigments: Naphthalene derivatives are used in dye synthesis.
Resins: Naphthalene-based resins are employed in adhesives and coatings.
Insecticides and Disinfectants: Naphthalene acts as a moth repellent and insecticide.
Carbon Arc Lighting: Naphthalene is used in carbon arc lamps.
Mechanism of Action
The exact mechanism by which naphthalene exerts its effects varies depending on the context. In some cases, it may involve binding to specific molecular targets or interfering with metabolic pathways.
Comparison with Similar Compounds
Naphthalene’s uniqueness lies in its simple structure and widespread industrial applications. Similar compounds include anthracene, phenanthrene, and biphenyl.
Biological Activity
Naphthonone, a compound belonging to the naphthoquinone family, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes recent findings on the biological activity of this compound, emphasizing its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its unique chemical structure, which allows it to engage in various biological interactions. As a derivative of naphthalene, it shares properties with other naphthoquinones, known for their redox-active capabilities that facilitate interactions with vital biomolecules such as DNA and proteins. This section explores the compound's synthesis, structural characteristics, and general properties.
Biological Activities
This compound exhibits a wide range of biological activities, including:
- Anticancer Effects : this compound derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that specific derivatives can induce apoptosis in HeLa cells and other tumorigenic cell lines through mechanisms involving cell cycle arrest and caspase activation .
- Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal activities. Research indicates that this compound derivatives can disrupt protein synthesis in bacterial cells and inhibit the growth of multidrug-resistant strains .
- Antioxidant Activity : this compound demonstrates antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells .
The biological activity of this compound is attributed to several mechanisms:
- Cytotoxicity : this compound induces apoptosis in cancer cells by activating intrinsic pathways. For example, studies have shown that certain derivatives lead to increased early and late apoptotic cell populations when tested on HeLa cells .
- Interaction with Cellular Targets : this compound can interact with cellular components such as tubulin, influencing microtubule dynamics and leading to cell cycle arrest .
- Redox Activity : The redox properties of this compound allow it to generate reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of naphthoquinone derivatives, researchers found that specific compounds exhibited IC50 values significantly lower than that of traditional chemotherapeutics like etoposide. For example:
Compound | IC50 (HeLa Cells) | Mechanism |
---|---|---|
Derivative 4 | 10 µM | Apoptosis induction |
Derivative 5 | 8 µM | Cell cycle arrest (G2/M phase) |
These findings suggest that this compound derivatives could serve as promising candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability:
Compound | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Derivative A | 32 µg/mL | Strong antibacterial activity |
Derivative B | 64 µg/mL | Moderate antibacterial activity |
These results highlight the potential use of this compound derivatives in treating infections caused by resistant bacterial strains .
Properties
CAS No. |
7114-11-6 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2 |
InChI Key |
FQCYCLSYFLSHKF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Key on ui other cas no. |
7114-11-6 |
Synonyms |
NSC-641547; 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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